2-(4-Chloro-2-nitrophenyl)ethan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the biosynthesis of cinnamylamine, an aromatic compound derived from l-phenylalanine, has been achieved using a combinatorial metabolic engineering strategy . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum was used to convert cinnamaldehyde to cinnamylamine . The yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .Chemical Reactions Analysis
The substrate cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride undergo transamination under the action of ω-transaminase to form an imine, and its tautomer produces a red precipitate .Scientific Research Applications
Synthesis of Aminobenzo[b]thiophenes : A study by Androsov et al. (2010) in the journal 'Tetrahedron' discussed a method for synthesizing 3-aminobenzo[b]thiophenes, starting from a compound similar to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine (Androsov et al., 2010).
Photoreagents for Protein Crosslinking : Jelenc et al. (1978) in 'Proceedings of the National Academy of Sciences' described the use of 4-nitrophenyl ethers, which are structurally related to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine, as photoreagents for protein crosslinking and affinity labeling (Jelenc et al., 1978).
Graphene-based Catalysts for Nitro Compound Reduction : Nasrollahzadeh et al. (2020) reviewed the reduction of nitro compounds to amines using graphene-based catalysts in 'Molecular Catalysis'. This process is relevant for compounds like 2-(4-Chloro-2-nitrophenyl)ethan-1-amine (Nasrollahzadeh et al., 2020).
Kinetics and Mechanisms of Reactions with Amines : Studies have investigated the kinetics and mechanisms of reactions involving compounds structurally related to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine. For example, Castro et al. (2001) in 'The Journal of Organic Chemistry' examined the reactions of similar compounds with alicyclic amines (Castro et al., 2001).
Chemotherapy of Schistosomiasis : Collins and Davis (1966) in 'Journal of the Chemical Society' discussed the conversion of p-nitrophenol derivatives, similar to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine, into amines for potential use as schistosomicides (Collins & Davis, 1966).
properties
IUPAC Name |
2-(4-chloro-2-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQZOISWBWFQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-nitrophenyl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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